5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 2 with a 5-methyl group and a furan-2-carboxamide moiety. A sulfamoyl bridge links the thiadiazole ring to a furan-2-ylmethyl group, distinguishing it from simpler thiadiazole derivatives.
Properties
IUPAC Name |
5-(furan-2-ylmethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S2/c1-8-16-17-13(23-8)15-12(18)10-4-5-11(22-10)24(19,20)14-7-9-3-2-6-21-9/h2-6,14H,7H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZVWLAGDDEXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4O5S2 |
| Molecular Weight | 368.38 g/mol |
| CAS Number | 1170647-47-8 |
| IUPAC Name | 5-(furan-2-ylmethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Antimicrobial Activity
Recent studies have indicated that compounds containing furan and thiadiazole moieties exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.
- Efficacy : In vitro assays have shown that derivatives of this compound can inhibit the growth of various gram-positive and gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Cell Line Studies : The compound was tested against multiple cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 0.49 to 48.0 μM across different types of cancer cells .
- Mechanism of Action : The proposed mechanisms include:
- Selectivity : Toxicological assessments revealed that the compound exhibits significantly lower toxicity to normal cells compared to cancer cells, suggesting a favorable therapeutic window .
Other Biological Activities
Beyond antimicrobial and anticancer activities, this compound may possess additional therapeutic potentials:
- Anti-inflammatory Properties : Compounds with sulfamoyl groups have been associated with anti-inflammatory effects, potentially modulating immune responses.
- Antioxidant Activity : Some studies suggest that thiadiazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Thiadiazole Derivatives :
- Furan-Based Compounds in Drug Development :
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
Key structural variations among analogues include substituents on the thiadiazole ring, linker groups (e.g., thioethers, sulfonamides), and aromatic appendages. Below is a comparative analysis:
Table 1: Structural and Physical Properties Comparison
Key Observations:
- Linker Groups: The target compound’s sulfamoyl bridge contrasts with the thioether or phenoxyacetamide linkers in compounds.
- Aromatic Systems: The dual furan rings in the target compound may confer distinct electronic effects (e.g., π-π stacking) versus the chlorobenzyl or methoxyphenoxy groups in , which enhance lipophilicity .
Functional Group Comparisons
- Sulfamoyl vs. Thioether: Sulfamoyl groups (as in the target compound) are stronger hydrogen-bond donors/acceptors than thioethers, possibly improving target binding in enzymatic systems .
- Furan vs. Benzyl/Phenyl : Furans are less lipophilic than benzyl groups, which may reduce cellular toxicity but also limit membrane permeability .
Pharmacological Potential
- Anticancer Activity : Compounds like 8e and 8b () with 3,4,5-trimethoxyphenyl-thiadiazole moieties inhibit PC3 and BGC-823 cancer cells (55–66% inhibition at 5 μM). The target compound’s furan rings and sulfamoyl group may modulate similar pathways .
- Antimicrobial Potential: Nitrofuran derivatives () exhibit trypanocidal activity, but the absence of a nitro group in the target compound suggests divergent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
